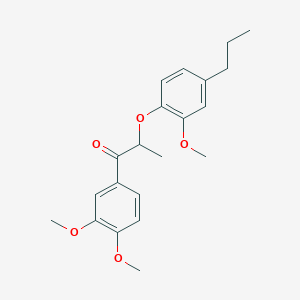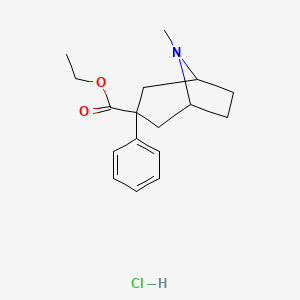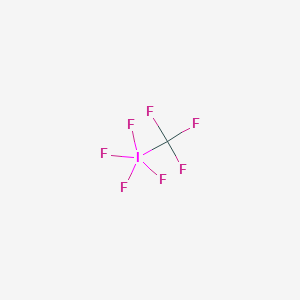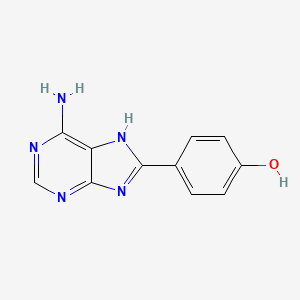
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two aromatic rings, each substituted with methoxy groups, and a propyl chain. The compound’s unique structure makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-methoxy-4-propylphenol as the primary starting materials.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3,4-dimethoxybenzaldehyde and 2-methoxy-4-propylphenol in the presence of a base such as sodium hydroxide.
Ketone Formation: The intermediate compound is then subjected to a Friedel-Crafts acylation reaction using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling reaction parameters is common. Solvent recovery and recycling, as well as waste management, are also important considerations in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonic, or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one has several scientific research applications:
Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Materials Science: Studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: Used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propan-1-one: Lacks the propyl group, which may affect its biological activity and chemical properties.
1-(3,4-Dimethoxyphenyl)-2-(2-ethoxy-4-propylphenoxy)propan-1-one: Contains an ethoxy group instead of a methoxy group, which may influence its reactivity and interactions with molecular targets.
1-(3,4-Dimethoxyphenyl)-2-(2-methoxy-4-butylphenoxy)propan-1-one: Has a butyl group instead of a propyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.
Eigenschaften
CAS-Nummer |
50393-95-8 |
|---|---|
Molekularformel |
C21H26O5 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-2-(2-methoxy-4-propylphenoxy)propan-1-one |
InChI |
InChI=1S/C21H26O5/c1-6-7-15-8-10-18(19(12-15)24-4)26-14(2)21(22)16-9-11-17(23-3)20(13-16)25-5/h8-14H,6-7H2,1-5H3 |
InChI-Schlüssel |
NZSSCWAYKSQUBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)OC(C)C(=O)C2=CC(=C(C=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)


![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)

![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)



![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)

